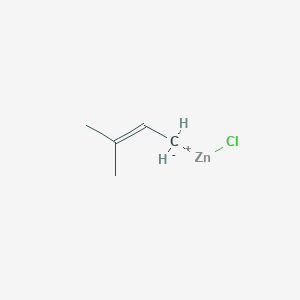
Zinc, chloro(3-methyl-2-butenyl)-
Overview
Description
Zinc, chloro(3-methyl-2-butenyl)-, also known as Zn(CH2CH2C2H5)Cl, is a zinc-containing compound that has been used in various scientific research applications. This compound is a white crystalline solid that is soluble in water and ethanol, and has a melting point of 138-140°C. Zn(CH2CH2C2H5)Cl is a versatile compound that has been used in a variety of applications, including biochemical and physiological research, organic synthesis, and as a catalyst in various reactions.
Scientific Research Applications
Zinc, chloro(3-methyl-2-butenyl)-(CH2CH2C2H5)Cl has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of cyclic ethers and heterocyclic compounds. It has also been used as a reagent in the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleosides. In addition, Zinc, chloro(3-methyl-2-butenyl)-(CH2CH2C2H5)Cl has been used in biochemical and physiological research, as it has been shown to have an effect on the activity of various enzymes and proteins.
Mechanism of Action
The exact mechanism of action of Zinc, chloro(3-methyl-2-butenyl)-(CH2CH2C2H5)Cl is not yet fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and preventing them from participating in various biochemical reactions. This chelation mechanism has been shown to be effective in inhibiting the activity of various enzymes, proteins, and other biomolecules.
Biochemical and Physiological Effects
Zinc, chloro(3-methyl-2-butenyl)-(CH2CH2C2H5)Cl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including phosphodiesterase, proteases, and kinases. In addition, it has been shown to have an effect on the production of various hormones, such as cortisol and epinephrine. Finally, it has been shown to have an effect on the metabolism of carbohydrates and lipids, as well as the expression of various genes.
Advantages and Limitations for Lab Experiments
The main advantage of using Zinc, chloro(3-methyl-2-butenyl)-(CH2CH2C2H5)Cl in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, the compound is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, the compound is not very stable, and can decompose over time if not stored properly.
Future Directions
There are a variety of potential future directions for research involving Zinc, chloro(3-methyl-2-butenyl)-(CH2CH2C2H5)Cl. One potential direction is to further explore the compound’s potential biochemical and physiological effects, as well as its potential applications in organic synthesis. In addition, further research could be done to explore the compound’s potential as a drug delivery system, as well as its potential applications in nanotechnology and materials science. Finally, further research could be done to explore the compound’s potential as a catalyst in various reactions.
properties
IUPAC Name |
chlorozinc(1+);2-methylbut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.ClH.Zn/c1-4-5(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINYTUZBZWUQON-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[CH2-])C.Cl[Zn+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



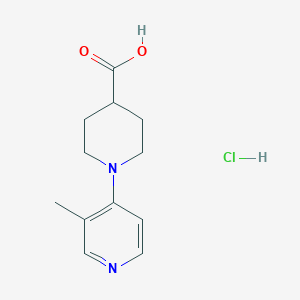
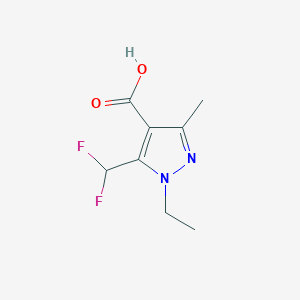
![3-Methyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1430116.png)
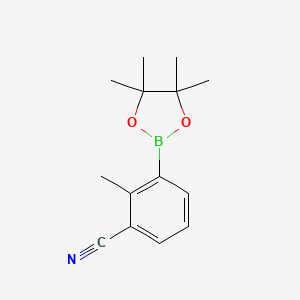
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1430118.png)
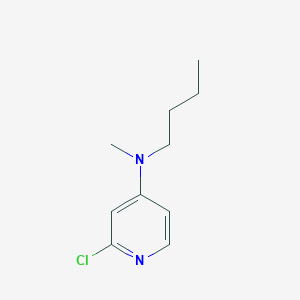
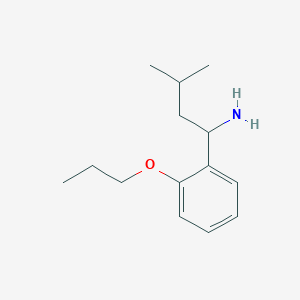



![2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1430132.png)
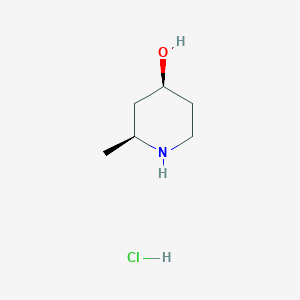
![3-Oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1430134.png)
